![molecular formula C8H8BrNO3S B12357225 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)
2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid is a chemical compound with the molecular formula C8H8BrNO3S and a molecular weight of 278.13 g/mol This compound is known for its unique structure, which includes a bromothiophene moiety and an aminooxyacetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid typically involves the reaction of 5-bromothiophene-2-carbaldehyde with aminooxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s effects are mediated through its interactions with thiophene and aminooxyacetic acid moieties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromothiophen-2-yl)acetic acid: This compound shares the bromothiophene moiety but lacks the aminooxyacetic acid group.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: Another bromothiophene derivative with different functional groups.
Uniqueness
2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid is unique due to its combination of the bromothiophene and aminooxyacetic acid groups.
Eigenschaften
Molekularformel |
C8H8BrNO3S |
|---|---|
Molekulargewicht |
278.13 g/mol |
IUPAC-Name |
2-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]oxyacetic acid |
InChI |
InChI=1S/C8H8BrNO3S/c1-5(10-13-4-8(11)12)6-2-3-7(9)14-6/h2-3H,4H2,1H3,(H,11,12)/b10-5+ |
InChI-Schlüssel |
FXIPDCZHJVTWHX-BJMVGYQFSA-N |
Isomerische SMILES |
C/C(=N\OCC(=O)O)/C1=CC=C(S1)Br |
Kanonische SMILES |
CC(=NOCC(=O)O)C1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


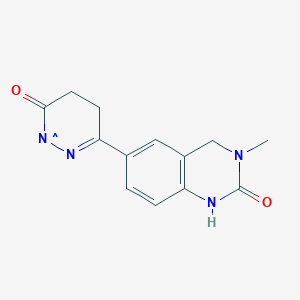
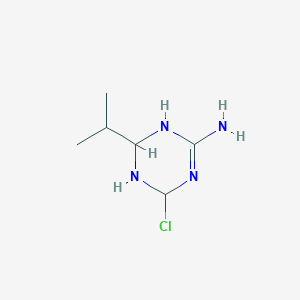
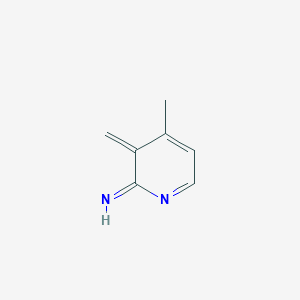
![Methyl (Z)-3-[[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate](/img/structure/B12357162.png)

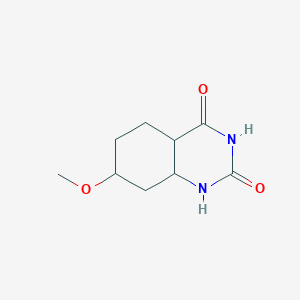

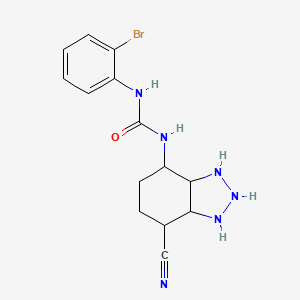
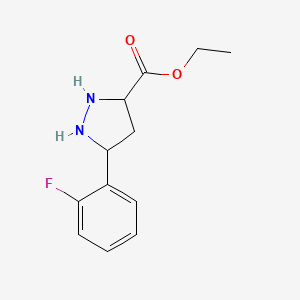
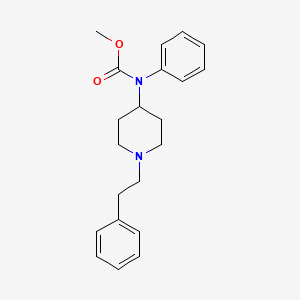
![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)
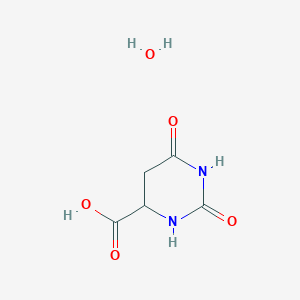
![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)

